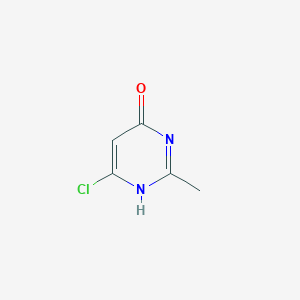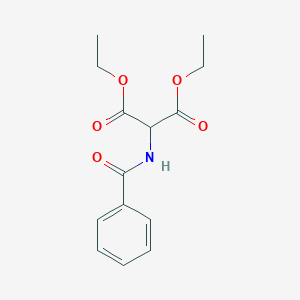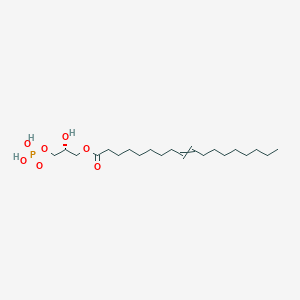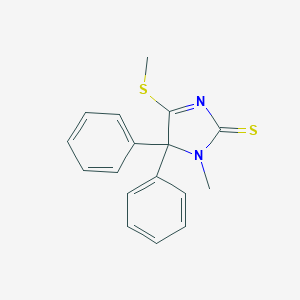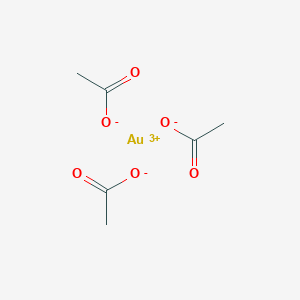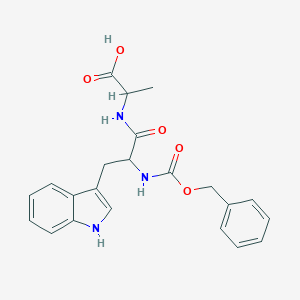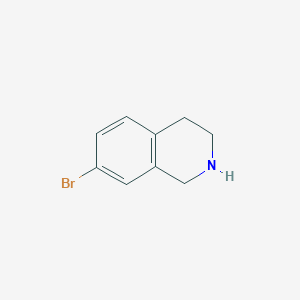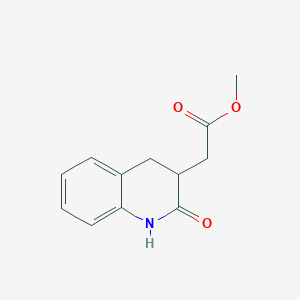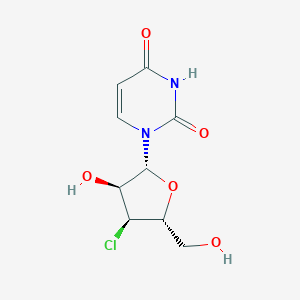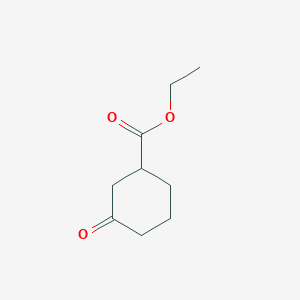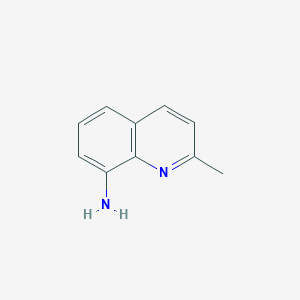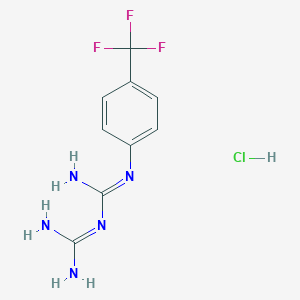
4-(Trifluoromethyl)phenylbiguanide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(Trifluoromethyl)phenylbiguanide hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related trifluoromethyl compounds and their chemical properties, which can provide insights into the behavior of similar compounds. Trifluoromethyl groups are known for their electron-withdrawing properties and their ability to influence the reactivity and stability of various molecular frameworks .
Synthesis Analysis
The synthesis of related trifluoromethyl compounds involves various strategies. For instance, the synthesis of 4-trifluoromethyl-2-methyl[phenyl]pyrimidines and their tetrahydro derivatives is achieved through the cyclo-condensation reaction of β-alkoxyvinyl trifluoromethyl ketones with acetamidine or benzamidine hydrochloride . The choice of base, either sodium hydroxide or sodium alkoxide/alcohol, influences the outcome of the reaction, leading to different products .
Molecular Structure Analysis
Molecular structure analysis of trifluoromethyl compounds can be performed using Density Functional Theory (DFT). For example, the molecular structural parameters and vibrational frequencies of a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, were obtained using DFT with B3LYP approximation and various basis sets . Such analysis provides detailed vibrational assignments and insights into the molecular electrostatic potential, which is useful for predicting reactivity .
Chemical Reactions Analysis
The presence of a trifluoromethyl group can significantly affect the chemical reactivity of a compound. For example, 2,4-bis(trifluoromethyl)phenylboronic acid is an effective catalyst for dehydrative amidation between carboxylic acids and amines, where the ortho-substituent plays a crucial role in the reaction mechanism . This demonstrates the importance of the trifluoromethyl group in facilitating chemical transformations .
Physical and Chemical Properties Analysis
Trifluoromethyl compounds exhibit unique physical and chemical properties due to the strong electron-withdrawing nature of the trifluoromethyl group. The papers provided do not directly discuss the physical and chemical properties of "4-(Trifluoromethyl)phenylbiguanide hydrochloride," but they do provide data on related compounds. For instance, the non-linear optical properties, such as electric dipole moment and first hyperpolarizability, of a related compound were computed, indicating potential applications in materials science . Additionally, thermodynamic properties and molecular orbital analyses can provide further understanding of the stability and reactivity of these compounds .
科学的研究の応用
Polarographic Analysis
The polarographic behavior of phenylbiguanide hydrochloride, closely related to 4-(Trifluoromethyl)phenylbiguanide hydrochloride, has been explored. Notably, in aqueous solutions, a cathodic wave was observed between pH 1.90 and 9.89, indicating the compound's electrochemical activity within a broad pH range. This suggests potential applications in electrochemical sensors or analytical chemistry for detecting phenylbiguanide hydrochloride or similar structures (Calatayud, Pedrós, & Caridad, 2010).
Crystallographic Insights
The crystal structure of phenylbiguanide hydrochloride was redetermined with enhanced precision, leading to the free refinement of all hydrogen atoms in the structure. This contributes to our understanding of the compound's molecular geometry, potentially influencing its interaction with biological targets or other chemical substances (Portalone & Colapietro, 2004).
Material Science Applications
4-(Trifluoromethyl)phenylbiguanide hydrochloride or structurally similar compounds have been implicated in the synthesis of novel materials. For instance, fluorinated aromatic diamine monomers have been utilized to synthesize new fluorine-containing polyimides. These polyimides exhibited desirable properties like solubility in polar organic solvents, good thermal stability, and excellent mechanical properties, highlighting potential applications in advanced material sciences (Yin et al., 2005).
特性
IUPAC Name |
1-(diaminomethylidene)-2-[4-(trifluoromethyl)phenyl]guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N5.ClH/c10-9(11,12)5-1-3-6(4-2-5)16-8(15)17-7(13)14;/h1-4H,(H6,13,14,15,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSKKAJVUWUZDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=C(N)N=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)phenylbiguanide hydrochloride | |
CAS RN |
18960-29-7 |
Source


|
| Record name | 1-[4-(Trifluoromethyl)phenyl]biguanide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

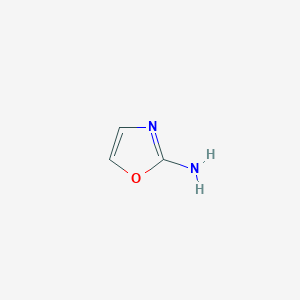
![Acetamide, N-[4-(1-oxopropyl)phenyl]-](/img/structure/B105148.png)
